molecular formula C17H23NO5 B8715875 Diethyl beta-oxobenzyliminodipropionate

Diethyl beta-oxobenzyliminodipropionate

Cat. No.: B8715875
M. Wt: 321.4 g/mol
InChI Key: ZCNKPKZIMAPICT-UHFFFAOYSA-N
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Description

Diethyl beta-oxobenzyliminodipropionate (hypothetical structure inferred from nomenclature) is an organic compound featuring a central iminodipropionate backbone esterified with diethyl groups and substituted with a beta-oxobenzyl moiety.

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 3-[benzyl-(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate

InChI

InChI=1S/C17H23NO5/c1-3-22-16(20)10-11-18(13-14-8-6-5-7-9-14)15(19)12-17(21)23-4-2/h5-9H,3-4,10-13H2,1-2H3

InChI Key

ZCNKPKZIMAPICT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(CC1=CC=CC=C1)C(=O)CC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

While direct data on Diethyl beta-oxobenzyliminodipropionate is absent, comparisons can be drawn with compounds sharing structural motifs, such as esters (e.g., diethyl succinate) and iminopropionate derivatives (e.g., ethyl 3-ethoxy-3-iminopropionate hydrochloride).

Comparison with Diethyl Succinate

Diethyl succinate (C₈H₁₄O₄) is a simple diester with applications in flavoring and solvents . Key differences from the target compound include:

  • Structural Simplicity: Lacks the imino and aromatic oxobenzyl groups, resulting in lower molecular weight and reduced steric hindrance.
  • Physical Properties: Lower boiling point (~80°C) and higher water solubility compared to the target compound, which likely has reduced solubility due to its aromatic and imino groups.

Comparison with Ethyl 3-Ethoxy-3-iminopropionate Hydrochloride

This iminopropionate derivative (C₇H₁₃NO₃·HCl) shares the imino functionality but differs in substitution :

  • Functional Groups: The hydrochloride salt form enhances stability but reduces solubility in non-polar solvents (≤10% in diethyl ether).
  • Applications: Used as a synthetic intermediate, suggesting that the target compound may similarly facilitate reactions requiring nucleophilic imino groups.

Data Table: Properties of Related Compounds

Property Diethyl Succinate Ethyl 3-Ethoxy-3-iminopropionate Hydrochloride This compound (Hypothetical)
Molecular Formula C₈H₁₄O₄ C₇H₁₃NO₃·HCl Not available (Inferred: ~C₁₆H₂₀NO₅)
Molecular Weight (g/mol) 174.19 195.65 ~300–350 (estimated)
Boiling Point (°C) ~80 Not reported Likely >150 (due to aromaticity)
Solubility Water, organic solvents ≤10% in diethyl ether Likely low in water, moderate in polar organics
Key Functional Groups Ester Imino, ester, hydrochloride salt Imino, ester, oxobenzyl
Applications Flavoring, solvent Organic synthesis intermediate Hypothetical: Pharmaceuticals, agrochemicals

Research Findings and Limitations

  • Diethyl Succinate: Widely used in food and fragrance industries due to low toxicity and pleasant odor .
  • Ethyl 3-Ethoxy-3-iminopropionate Hydrochloride: Demonstrates the utility of iminopropionate derivatives in synthesis, though salt formation alters reactivity compared to the free base form .
  • Gaps in Evidence: No studies directly addressing this compound were found. Its comparison relies on extrapolation from simpler analogs.

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